

# N-Undecanoylglycine metabolic degradation pathways

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## Compound Focus: N-Undecanoylglycine

CAS No.: 83871-09-4

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## N-Undecanoylglycine at a Glance

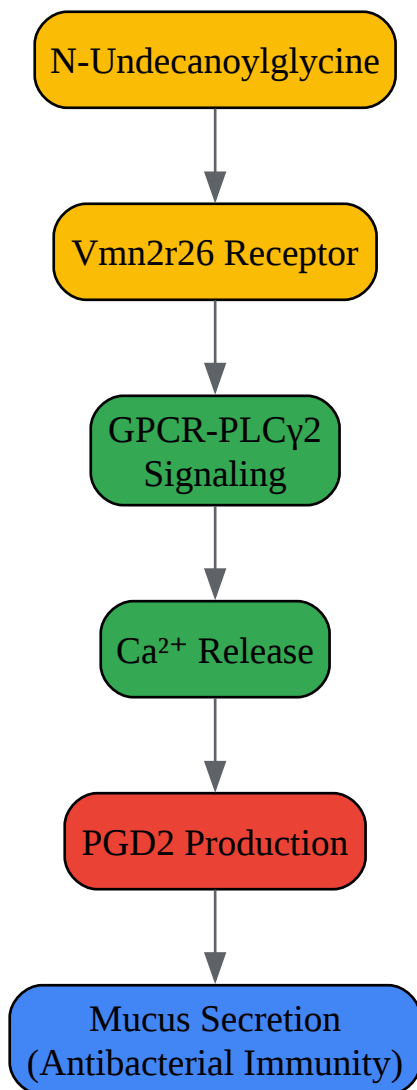
**N-Undecanoylglycine** is an acylglycine where a C11 fatty acid (undecanoic acid) is conjugated to glycine, forming an N-acylglycine [1]. The table below summarizes its core characteristics.

Property	Description
Chemical Name	N-Undecanoylglycine [1]
Synonym(s)	2-Undecanamidoacetic acid, Acylglycine C:11 [1]
Chemical Formula	$C_{13}H_{25}NO_3$ [1]
Average Molecular Weight	243.34 g/mol [1]
IUPAC Name	2-undecanamidoacetic acid [1]
SMILES	<chem>CCCCCCCCCCC(=O)NCC(O)=O</chem> [1]
Classification	N-acyl-alpha amino acid [1]
Primary Known Role	Bacterial metabolite sensed by the intestinal immune system [2]

## Known Biological Functions & Pathways

Current evidence points to a signaling role for **N-Undecanoylglycine** rather than a conventional metabolic substrate.

- **Immune Signaling Molecule:** **N-Undecanoylglycine** is a **bacterial metabolite** identified as a potent activator of intestinal **Tuft-2 cells** [2].
- **Receptor & Signaling Pathway:** It is specifically sensed by the vomeronasal receptor **Vmn2r26** on Tuft-2 cells. This triggers a **GPCR-PLC $\gamma$ 2-Ca<sup>2+</sup> signaling axis**, leading to the production of **prostaglandin D2 (PGD<sub>2</sub>)**, which in turn drives mucus secretion from goblet cells to exert antibacterial immunity [2]. The following diagram illustrates this pathway.



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- **Clinical Biomarker Potential:** A 2024 clinical study identified **N-Undecanoylglycine** as one of several potential plasma biomarkers for predicting patient response to Fufang Duzhong Jiangu Granules treatment for Kashin-Beck disease [3]. This suggests its levels can be diagnostically relevant.

## Experimental Detection & Quantification

For researchers analyzing **N-Undecanoylglycine**, the following table collates key experimental parameters from recent studies.

Analysis Method	Sample Type	Key Experimental Conditions / Findings	Source
LC-MS (Metabolomics)	Human Plasma	<b>Column:</b> ACQUITY UPLC T3 (Milford, USA). <b>Mobile Phase:</b> (A) 5mM ammonium acetate + 5mM acetic acid; (B) Acetonitrile. <b>Gradient:</b> 2-100% B over 8.1 min. <b>MS:</b> TripleTOF 6600, positive/negative ion mode [3].	[3]
Predicted Chromatography	-	Multiple RP and HILIC methods with predicted retention times (e.g., 7.52 min on Waters UPLC BEH C18) [1].	[1]
Predicted Properties	-	<b>LogP:</b> ~-3.48 (ALOGPS). <b>Water Solubility:</b> 0.06 g/L. <b>pKa (Strongest Acidic):</b> 4.05 [1].	[1]

## Troubleshooting Common Research Scenarios

Here are solutions to some specific problems you might encounter in your research.

**Q1: How can I experimentally demonstrate that N-Undecanoylglycine directly binds to the Vmn2r26 receptor?**

- **Recommended Protocol:** A combination of **in vitro cellular assays** and **genetic knockout models** is considered a robust approach [2].
  - **Cell-Based Assay:** Use HEK293 or a similar cell line engineered to stably express the **Vmn2r26 receptor**. As a readout, co-transfect a reporter construct (e.g., NFAT-luciferase) that responds to GPCR activation.

- **Stimulate & Measure:** Stimulate these cells with purified, synthetic **N-Undecanoylglycine** and measure downstream signaling, such as **calcium flux** (using Fura-2 AM dye) or **luciferase activity**.
- **Control Experiments:**
  - Use **Vmn2r26-deficient cells** (CRISPR/Cas9 knockout) as a negative control to confirm signal specificity.
  - Test structurally similar but distinct metabolites to establish ligand specificity.

## Q2: My LC-MS detection of N-Undecanoylglycine in plasma has low sensitivity. How can I improve it?

- **Optimization Steps:**
  - **Sample Prep:** Ensure efficient protein precipitation. The cited method uses **methanol precipitation** (100µL plasma + 400µL methanol), followed by centrifugation and reconstitution in 80% methanol [3].
  - **Chromatography:** The recommended **reverse-phase UPLC T3 column** is a good starting point. Fine-tune the acetonitrile/water gradient and the concentration of ammonium acetate or formic acid modifiers to sharpen the peak.
  - **MS Parameters:** Operate the mass spectrometer in **negative ion mode** for detection, as carboxylic acids often ionize well in this mode. Use a high-resolution mass spectrometer (like Q-TOF) for accurate mass identification ([M-H]<sup>-</sup> ion at *m/z* 242.175).

## Q3: What is the known metabolic degradation pathway for N-Undecanoylglycine?

- **Current Knowledge Gap:** The specific enzymatic pathway for the degradation of **N-Undecanoylglycine** in humans or bacteria has **not been fully elucidated** in the current literature.
- **Informed Hypothesis & Next Steps:** Based on its structure as an N-acylglycine, degradation likely involves an amidase or peptidase enzyme that hydrolyzes the amide bond, releasing glycine and undecanoic acid.
  - **Proposed Experimental Path:** To identify the pathway, you could incubate **N-Undecanoylglycine** with **liver microsomes or hepatocyte cell lysates** and track the formation of glycine and undecanoic acid over time using LC-MS. This could be coupled with enzyme inhibition studies or activity-based protein profiling to identify the specific hydrolase responsible.

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To cite this document: Smolecule. [N-Undecanoylglycine metabolic degradation pathways]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b597890#n-undecanoylglycine-metabolic-degradation-pathways]

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